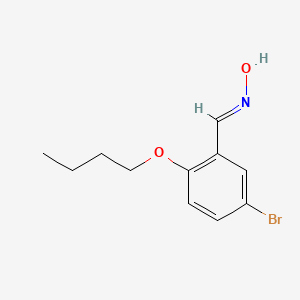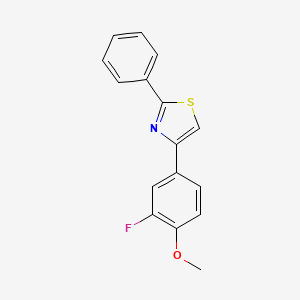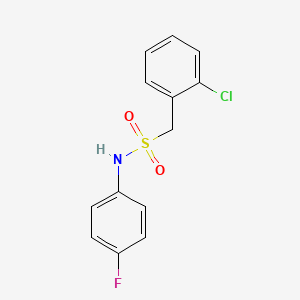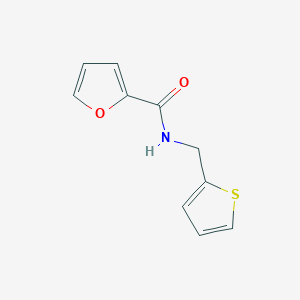![molecular formula C15H8ClF3N2O B5861886 5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5861886.png)
5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it a promising candidate for use in a wide range of applications.
作用機序
The exact mechanism of action of 5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its effects through a variety of mechanisms, including the inhibition of key enzymes and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole exhibits a wide range of biochemical and physiological effects. Some of the most notable effects include:
1. Anti-cancer Activity: This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for use in cancer therapy.
2. Anti-inflammatory Activity: 5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole exhibits potent anti-inflammatory activity, making it a promising candidate for use in the development of new anti-inflammatory agents.
3. Neuroprotective Activity: Research has shown that this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several advantages and limitations for use in lab experiments. Some of the most notable advantages include:
1. Potent Activity: This compound exhibits potent activity against a wide range of targets, making it a promising candidate for use in a variety of experiments.
2. Chemical Stability: 5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is chemically stable, making it easy to handle and store.
3. Limited Solubility: This compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. Some of the most promising areas of research include:
1. Cancer Therapy: Further research is needed to determine the full potential of this compound as a cancer therapy agent.
2. Neurological Disorders: Research is needed to determine the full potential of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Drug Delivery Systems: Research is needed to develop effective drug delivery systems for this compound, which can improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, 5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a promising compound with potential applications in various fields of scientific research. Further research is needed to fully understand its mechanism of action and to determine its full potential in the treatment of various diseases and disorders.
合成法
The synthesis of 5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves the reaction of 2-chlorobenzoic acid with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate and acetic anhydride to yield the desired product.
科学的研究の応用
5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. Some of the most promising areas of application include:
1. Cancer Research: Studies have shown that 5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole exhibits potent anti-cancer activity against a wide range of cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for use in cancer therapy.
2. Neurological Disorders: Research has shown that 5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the formation of amyloid beta plaques, which are believed to play a key role in the development of these disorders.
3. Anti-inflammatory Agents: Studies have shown that 5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole exhibits potent anti-inflammatory activity, making it a promising candidate for use in the development of new anti-inflammatory agents.
特性
IUPAC Name |
5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-12-4-2-1-3-11(12)14-20-13(21-22-14)9-5-7-10(8-6-9)15(17,18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQPUOBOTRIGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B5861833.png)
![N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5861839.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide](/img/structure/B5861847.png)


![2-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861862.png)



![1-benzyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5861895.png)
![N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5861910.png)